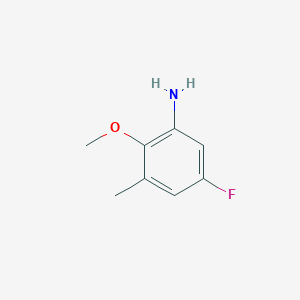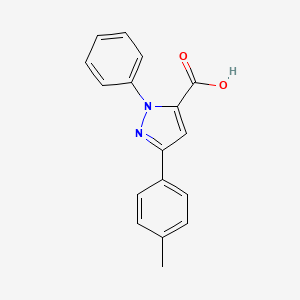
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (PTPPCA) is an aromatic carboxylic acid that is widely used in scientific research. It is a synthetic molecule that is composed of a phenyl group, a p-tolyl group, a pyrazole ring and a carboxylic acid group. PTPPCA has a variety of applications in scientific research, including its use as a substrate for enzymatic reactions, a ligand to bind to proteins, and a fluorescent probe for the detection of reactive oxygen species (ROS). In addition, it has been used to study the mechanism of action of various biological processes, such as the regulation of cell growth and apoptosis.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that it binds to proteins or other molecules and alters their structure or function. It is also believed that it can interact with enzymes or other proteins and modulate their activity. In addition, this compound can act as a fluorescent probe and can be used to detect the presence of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully determined. However, it is believed that it can modulate the activity of enzymes and other proteins, which can lead to changes in cell growth and apoptosis. In addition, it is believed that this compound can interact with proteins and modulate their function, which can lead to changes in the regulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in lab experiments include its ability to bind to proteins and modulate their activity, its ability to act as a fluorescent probe for the detection of ROS, and its ability to be synthesized using a variety of methods. The main limitation of this compound is that its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for the use of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in scientific research. These include the development of new methods for its synthesis, the investigation of its mechanism of action, the exploration of its effects on cell growth and apoptosis, the identification of new drug targets, and the development of new applications for its use as a fluorescent probe. In addition, further research is needed to determine the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be synthesized using a variety of methods. One method involves the reaction of p-tolyl isocyanate with hydrazine hydrate in the presence of a base. This reaction produces a hydrazone, which then undergoes an acid-catalyzed cyclization to form the pyrazole ring. The hydrazone is then treated with a carboxylic acid to produce this compound. Another method involves the reaction of p-tolyl isocyanate with pyrazole carboxylic acid in the presence of a base. This reaction produces this compound directly.
Scientific Research Applications
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a variety of applications in scientific research. It has been used as a substrate for enzymatic reactions, a ligand to bind to proteins, and a fluorescent probe for the detection of reactive oxygen species (ROS). It has also been used to study the mechanism of action of various biological processes, such as the regulation of cell growth and apoptosis. In addition, this compound has been used to study the structure and function of proteins and to identify new drug targets.
properties
IUPAC Name |
5-(4-methylphenyl)-2-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)15-11-16(17(20)21)19(18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVNZUOOYQPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

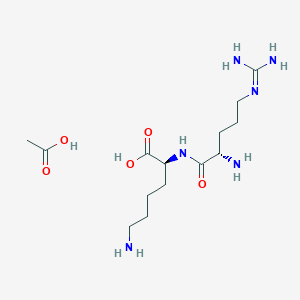
![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
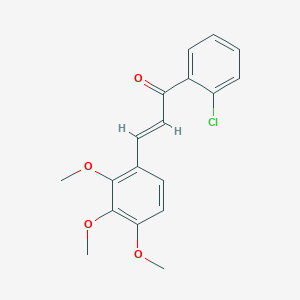


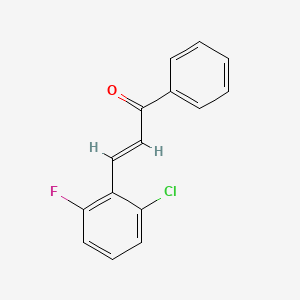
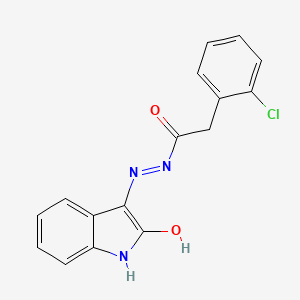
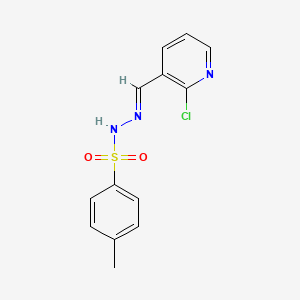

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)

![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)

